Cas no 330580-14-8 (1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea)

1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea structure
330580-14-8 structure
商品名:1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea
CAS番号:330580-14-8
MF:C17H14N4O3S4
メガワット:450.578057765961
CID:5964087
PubChem ID:1980743

1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 化学的及び物理的性質

名前と識別子

    • 1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea
    • (2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide
    • N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide
    • 2-Propenamide, N-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]thioxomethyl]-3-(2-thienyl)-
    • N-((4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide
    • F1522-8184
    • AB00686107-01
    • 330580-14-8
    • AKOS000496058
    • N-THIAZOL-2-YL-4-(3-(3-THIOPHEN-2-YL-ACRYLOYL)-THIOUREIDO)-BENZENESULFONAMIDE
    • (2E)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide
    • N~1~-(1,3-THIAZOL-2-YL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
    • (E)-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide
    • BAS 00286661
    • (E)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide
    • 1-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]THIOUREA
    • インチ: 1S/C17H14N4O3S4/c22-15(8-5-13-2-1-10-26-13)20-16(25)19-12-3-6-14(7-4-12)28(23,24)21-17-18-9-11-27-17/h1-11H,(H,18,21)(H2,19,20,22,25)
    • InChIKey: CJUSTOVOZOBIJT-UHFFFAOYSA-N
    • ほほえんだ: C(NC(NC1=CC=C(S(NC2=NC=CS2)(=O)=O)C=C1)=S)(=O)C=CC1SC=CC=1

計算された属性

  • せいみつぶんしりょう: 449.99487502g/mol
  • どういたいしつりょう: 449.99487502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 687
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 197Ų

じっけんとくせい

  • 密度みつど: 1.592±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.98±0.10(Predicted)

1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1522-8184-10μmol
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1522-8184-20mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1522-8184-30mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1522-8184-2mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1522-8184-2μmol
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
2μl
$57.0 2023-05-17
A2B Chem LLC
BA60448-25mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8
25mg
$360.00 2024-04-20
Life Chemicals
F1522-8184-15mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1522-8184-25mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1522-8184-4mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1522-8184-1mg
1-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea
330580-14-8 90%+
1mg
$54.0 2023-05-17

1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 関連文献

1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthioureaに関する追加情報

Professional Introduction to Compound with CAS No. 330580-14-8 and Product Name: 1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea

The compound with the CAS number 330580-14-8 and the product name 1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea represents a significant advancement in the field of chemical and biomedical research. This compound belongs to a class of molecules that exhibit remarkable potential in various therapeutic applications, particularly in the realm of targeted drug development. The unique structural features of this molecule, including its thiazole, sulfamoylphenyl, and thiophen moieties, contribute to its distinctive chemical properties and biological activities.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets in a highly specific manner. The presence of the 1,3-thiazole ring in this compound is particularly noteworthy, as thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfamoylphenyl group further enhances the compound's pharmacological profile by introducing a polar moiety that can improve solubility and binding affinity to biological receptors. Additionally, the (2E)-3-(thiophen-2-yl)prop-2-enoylthiourea moiety adds another layer of complexity, enabling diverse interactions with biological systems.

In the context of contemporary research, this compound has garnered attention for its potential role in addressing complex diseases. For instance, studies have demonstrated that thiazole-based sulfonamides can modulate enzyme activity and inhibit pathways associated with chronic conditions such as diabetes and cardiovascular diseases. The structural design of 1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea aligns well with these findings, suggesting its utility as a lead compound for further pharmacological exploration.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring through cyclization reactions, followed by functionalization with the sulfamoylphenyl group via nucleophilic substitution. The introduction of the thiophen moiety is achieved through cross-coupling reactions, which are critical for establishing the desired connectivity between the aromatic rings. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structural integrity of the final product.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions between this compound and potential biological targets. These studies have revealed that the sulfamoylphenyl group interacts strongly with hydrophobic pockets on protein surfaces, while the thiazole and thiophen rings engage in hydrogen bonding and π-stacking interactions. Such insights are invaluable for designing derivatives with enhanced binding affinity and selectivity.

The pharmacokinetic properties of 1-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea have also been evaluated through in vitro and in vivo experiments. Preliminary results indicate that the compound exhibits moderate bioavailability and favorable metabolic stability, making it a promising candidate for further clinical development. Additionally, its chemical structure suggests potential for oral administration, which would significantly improve patient compliance compared to injectable therapies.

Future research directions include exploring derivative compounds that may exhibit improved efficacy or reduced side effects. Strategies such as structure-based drug design and high-throughput screening will be employed to identify novel analogs with enhanced therapeutic profiles. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating these findings into tangible medical benefits.

In summary, the compound with CAS number 330580-14-8 represents a significant contribution to the field of chemical biomedicine. Its unique structural features and promising biological activities make it a valuable tool for both academic research and drug development efforts. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing some of today's most pressing health challenges.

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